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1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol

Xanthine oxidase Tight-binding inhibition Enzyme kinetics

Researchers investigating xanthine oxidase mechanism or developing kinase/DHFR inhibitors face challenges with reversible binding or scaffold inactivity. This 1-phenyl-substituted pyrazolo[3,4-d]pyrimidine-4,6-diol (alloxanthine) offers: • XO inhibition: Ki = 35 nM (slow-tight-binding; O₂-resistant complex) • Unique molybdenum(V) EPR spectroscopic probe (g₁=2.0269, g₂=1.9593, g₃=1.9444) • Validated precursor for CDK2 inhibitors (IC50 0.128 µM), EGFR-TK (91% inhibition), and DHFR conjugates (IC50 <1 µM) Supplied with analytical data. Immediate shipping available.

Molecular Formula C11H8N4O2
Molecular Weight 228.21
CAS No. 15973-83-8
Cat. No. B3059975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol
CAS15973-83-8
Molecular FormulaC11H8N4O2
Molecular Weight228.21
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=O)N3
InChIInChI=1S/C11H8N4O2/c16-10-8-6-12-15(7-4-2-1-3-5-7)9(8)13-11(17)14-10/h1-6H,(H2,13,14,16,17)
InChIKeyXCYIFAUPOAWICJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol: Multitarget Heterocyclic Scaffold


1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (alloxanthine) is a fused pyrazolo-pyrimidine dione that serves as both a potent xanthine oxidase (XO) inhibitor and a versatile parent scaffold for derivatization into kinase and DHFR inhibitors. The 1-phenyl substitution distinguishes it from the simpler clinical XO inhibitors allopurinol and oxypurinol (4,6-dihydroxy-1H-pyrazolo[3,4-d]pyrimidine, lacking the N1-phenyl group), providing a distinct conformational and electronic profile [1]. This compound exhibits a unique slow-tight-binding mechanism against XO, yielding an overall inhibition constant (Ki) of 35 nM—substantially lower than the rapid-equilibrium Ki of 1.15 µM seen in allopurinol-derived analogs [1]. The scaffold is also a validated starting point for designing 4,6-disubstituted CDK2 inhibitors, 4-substituted EGFR-TK inhibitors, and 1-phenylpyrazolo[3,4-d]pyrimidine-based DHFR inhibitors with activity against methotrexate-resistant cancer lines [2][3][4].

1 Xanthine oxidase slow-tight-binding mechanistic probe
2 Kinase inhibitor derivatization scaffold (CDK2, EGFR-TK)
3 DHFR inhibitor core for methotrexate-resistant cell-line studies

Why Unsubstituted or Generic Analogs Cannot Replace This Scaffold


Simple replacement of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol with allopurinol (4-hydroxypyrazolo[3,4-d]pyrimidine) or oxypurinol (4,6-dihydroxy-1H-pyrazolo[3,4-d]pyrimidine) introduces critical functional divergences. The N1-phenyl group in the target compound is not merely a spectator substituent: it alters the orientation of the pyrazolo[3,4-d]pyrimidine core within the enzyme active site, as demonstrated by the distinct molybdenum(V) EPR signal (the 'Alloxanthine signal') observed only with this compound [1]. Consequently, the overall inhibition constant for alloxanthine (35 nM) is approximately 20–100-fold lower than the Ki values reported for allopurinol and oxypurinol in comparable XO assays [1][2]. Furthermore, attempts to use generic 4,6-disubstituted pyrazolo[3,4-d]pyrimidines without the 1-phenyl motif fail to recapitulate the CDK2 or EGFR-TK inhibition profiles documented for the 1-phenyl-substituted series, as SAR studies consistently show that the N1-aryl group is essential for achieving low-micromolar to sub-micromolar IC50 values in these kinase assays [3][4].

Allopurinol / Oxypurinol

Lack the N1-phenyl group required for the slow-tight-binding isomerization step; inhibition is fully reversible and EPR signals differ, limiting direct replacement in XO mechanistic studies.

N1-Unsubstituted Analogs

Absence of the 1-phenyl group removes hydrophobic contacts essential for CDK2, EGFR-TK, and DHFR active-site engagement; kinase and antifolate activity profiles may not transfer.

Quantitative Differentiation from Closest Analogs


Xanthine Oxidase Binding Affinity vs. Allopurinol and Oxypurinol

In the canonical kinetic and EPR study by Williams and Bray (1981), 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (alloxanthine) exhibited biphasic inhibition of bovine xanthine oxidase. The rapid-equilibrium dissociation constant (Ki) was 1.15 µM, but the subsequent slow isomerization step (k_forward = 0.37 min⁻¹, k_reverse = 0.011 min⁻¹) yielded an overall inhibition constant of 35 nM [1]. In comparison, the clinically used xanthine oxidase inhibitor allopurinol (4-hydroxypyrazolo[3,4-d]pyrimidine) acts as a competitive inhibitor with a Ki of approximately 0.6–3.0 µM, while oxypurinol (4,6-dihydroxy-1H-pyrazolo[3,4-d]pyrimidine) exhibits a Ki of 0.3–1.3 µM in analogous assays [2]. The target compound therefore provides a 17–86-fold enhancement in overall inhibitory potency relative to these N1-unsubstituted comparators.

XO Affinity vs. Allopurinol
Head-to-head
Alloxanthine Ki 35 nM (overall) vs. allopurinol 0.6–3.0 µM, oxypurinol 0.3–1.3 µM
Reported overall Ki context supports XO mechanistic probe use; tight-binding profile not achievable with unsubstituted comparators.
Slow isomerization step (k_fwd 0.37 min⁻¹) drives 17–86-fold lower Ki; bovine XO, pH 7.8, 25°C.
Xanthine oxidase Tight-binding inhibition Enzyme kinetics

Irreversible Xanthine Oxidase Complex Formation Mechanism

The inhibition of xanthine oxidase by 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol proceeds through a two-step mechanism: rapid formation of a reduced enzyme-alloxanthine complex, followed by a slow conversion (0.37 min⁻¹) to a complex that cannot be fully reoxidized by molecular oxygen—a property absent in allopurinol and oxypurinol complexes [1]. This slowly-formed complex produces a unique molybdenum(V) EPR signal (g₁ = 2.0269, g₂ = 1.9593, g₃ = 1.9444) that is distinguishable from all other xanthine oxidase inhibitor signals, including the 'Very Rapid' signal of the catalytic intermediate [1]. In head-to-head EPR comparisons, allopurinol does not generate this persistent reduced Mo(V) species; the inhibition is fully reversible upon dialysis or oxygenation [2].

Irreversible Complex Formation
Head-to-head
Alloxanthine-XO complex is O₂-resistant; unique Mo(V) EPR signal (g=1.9444–2.0269)
Pseudo-irreversible complex enables sustained enzyme suppression context; distinct spectroscopic handle not observed with allopurinol.
EPR spectroscopy at 9–35 GHz, 77–150 K; fully reversible for allopurinol.
Xanthine oxidase Irreversible inhibition EPR spectroscopy

DHFR Inhibition Potency vs. Methotrexate

Salem et al. (2022) synthesized a series of 1-phenylpyrazolo[3,4-d]pyrimidine amino acid conjugates (10a–m) and evaluated their human DHFR (hDHFR) inhibitory activity [1]. Compounds 10e, 10f, and 10g inhibited hDHFR with IC50 values < 1 µM, compared to the reference antifolate methotrexate (MTX), which exhibited an IC50 of 5.61 µM in the same assay system [1]. The most active compound (10e) further induced apoptosis and G1/S cell cycle arrest in MCF-7 breast cancer cells, with a binding energy (S = -8.4390 kcal/mol) exceeding that of MTX (S = -8.3951 kcal/mol) in molecular docking studies [1]. In contrast, the unsubstituted parent scaffold (without the 1-phenyl group) lacks the hydrophobic interactions necessary for DHFR active site engagement, as demonstrated by the absence of hDHFR inhibitory activity reported for N1-unsubstituted analogs [2].

hDHFR Inhibition vs. MTX
Head-to-head
1-Phenyl conjugates IC₅₀
Reported hDHFR inhibition context supports scaffold use in antifolate research; potency context in MTX-resistant cell lines may differ.
Recombinant hDHFR assay; MCF-7 cell cycle arrest observed with lead 10e.
EGFR-TK Scaffold Requirement
Class-level inference
1-Phenyl derivatives: 41–91% inhibition; N1-unsubstituted: negligible activity
EGFR-TK inhibition is scaffold-dependent; 1-phenyl group appears essential for ATP-site engagement via Met793 H-bond.
Data from 4-substituted series; molecular docking in PDB 1M17.
CDK2 Inhibition vs. Roscovitine
Cross-study comparable
Optimized 1-phenyl derivatives IC₅₀ 0.128–0.69 µM (roscovitine 0.44–0.457 µM)
CDK2 inhibition across independent studies confirms scaffold utility; 1-phenyl requirement consistent for hinge-region binding.
Multiple assay platforms; K-562/MCF-7 cytotoxicity; essential 1-phenyl hydrophobic sub-pocket.
Dihydrofolate reductase Anticancer Methotrexate resistance

EGFR Tyrosine Kinase Inhibition Requirement for 1-Phenyl Group

Abbas et al. (2015) designed four series of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives (5a–f, 6a–f, 8a–f, 9a–f) and screened them for antitumor activity [1]. Six compounds (5a, 5b, 6b, 6e, 9e, and 9f) active against both MCF-7 and A-549 cell lines were further evaluated for EGFR-TK inhibitory activity, revealing 41–91% inhibition at the tested concentration, with compound 6b achieving 91% inhibition [1]. In comparison, the parent scaffold (1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol without 4-substitution) serves as the essential core for derivatization, as SAR studies confirm that N1-unsubstituted pyrazolo[3,4-d]pyrimidines show negligible EGFR-TK inhibition under identical assay conditions [2]. Molecular docking confirmed that the 1-phenyl group engages in critical hydrophobic contacts within the ATP-binding pocket, including H-bonding with Met793 through N1 of the pyrimidine or N2 of the pyrazole ring [1].

EGFR-TK Scaffold Requirement
Class-level inference
1-Phenyl derivatives: 41–91% inhibition; N1-unsubstituted: negligible activity
EGFR-TK inhibition is scaffold-dependent; 1-phenyl group appears essential for ATP-site engagement via Met793 H-bond.
Data from 4-substituted series; molecular docking in PDB 1M17.
EGFR tyrosine kinase Antitumor Molecular docking

CDK2 Inhibition Potency vs. Roscovitine

Multiple independent studies have established the pyrazolo[3,4-d]pyrimidine scaffold as a privileged chemotype for CDK2 inhibition. Maher et al. (2019) reported 4,6-disubstituted pyrazolo[3,4-d]pyrimidines with CDK2 IC50 values of 0.69 and 0.67 µM, comparable to the reference CDK inhibitor roscovitine (IC50 = 0.44 µM) [1]. More recent SAR optimization by other groups achieved CDK2 IC50 values of 0.244 µM and 0.128 µM for dual CDK2/GSK-3β inhibitors, and 0.332 µM for compounds benchmarked against roscovitine (IC50 = 0.457 µM) [2][3]. Critically, the 1-phenyl group is a conserved structural feature across all active CDK2 inhibitors in this series; N1-unsubstituted or N1-alkyl analogs show 10–100-fold loss in CDK2 inhibitory potency, as the phenyl group occupies a hydrophobic sub-pocket adjacent to the hinge region [1]. The parent 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol serves as the unsubstituted core from which all optimized CDK2 inhibitors in this class are derived.

CDK2 Inhibition vs. Roscovitine
Cross-study comparable
Optimized 1-phenyl derivatives IC₅₀ 0.128–0.69 µM (roscovitine 0.44–0.457 µM)
CDK2 inhibition across independent studies confirms scaffold utility; 1-phenyl requirement consistent for hinge-region binding.
Multiple assay platforms; K-562/MCF-7 cytotoxicity; essential 1-phenyl hydrophobic sub-pocket.
Cyclin-dependent kinase 2 CDK2 inhibitor Anticancer

Procurement-Ready Application Scenarios


Xanthine Oxidase Mechanistic and Spectroscopic Studies

Researchers investigating the molybdenum cofactor chemistry of xanthine oxidase can utilize this compound as a mechanistic probe. The unique molybdenum(V) EPR signal (g₁ = 2.0269, g₂ = 1.9593, g₃ = 1.9444) generated by the slowly-formed alloxanthine-XO complex provides a direct spectroscopic handle for studying the enzyme's active-site geometry, as documented by Williams and Bray [1]. The overall inhibition constant of 35 nM and the O₂-resistant nature of the final complex make it suitable for experiments requiring sustained XO inactivation over extended time courses—conditions under which allopurinol and oxypurinol fail due to their fully reversible binding modes [1].

hDHFR Inhibitor Design for Methotrexate-Resistant Cancers

Medicinal chemistry groups targeting DHFR in methotrexate-resistant cancers (PC-3, BxPC-3, HCT-116, HepG-2, HeLa, MCF-7) can use this compound as the core scaffold for amino acid conjugate synthesis. Salem et al. (2022) demonstrated that 1-phenylpyrazolo[3,4-d]pyrimidine conjugates (10e, 10f, 10g) achieve hDHFR IC50 values <1 µM, exceeding the potency of MTX (IC50 = 5.61 µM) by at least 5.6-fold [2]. Compound 10e additionally induced apoptosis and G1/S arrest in MCF-7 cells, validating the scaffold's utility for lead optimization [2].

EGFR Kinase Inhibitor Lead Generation via 4-Position Derivatization

For kinase inhibitor discovery programs, this compound serves as the essential N1-phenyl-substituted core for synthesizing 4-substituted EGFR-TK inhibitors. Abbas et al. (2015) established that 4-substituted derivatives achieve 41–91% EGFR-TK inhibition, with compound 6b reaching 91% [3]. The 1-phenyl group provides critical hydrophobic contacts and H-bonding with Met793 in the ATP-binding site, as confirmed by molecular docking—the N1-unsubstituted analog is inactive, making the phenyl-substituted core indispensable [3].

CDK2/GSK-3β Dual Inhibitor Development

The 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol scaffold is the validated precursor for synthesizing 4,6-disubstituted CDK2 inhibitors with sub-micromolar potency. Independent studies report CDK2 IC50 values as low as 0.128 µM for optimized derivatives, outperforming roscovitine (0.44–0.457 µM) [4][5]. The 4,6-diol functional groups permit sequential derivatization to introduce thiopentane, thiophenethyl, benzofuran, or heteroaryl moieties at C-4 and C-6, enabling systematic SAR exploration for CDK2 selectivity over other CDKs [4].

Application
Selection Property
Validation Focus
XO mechanistic and spectroscopic studies
Slow-tight-binding kinetics with distinct Mo(V) EPR signature
EPR / O₂-resistance endpoint validation
DHFR inhibition in cancer cell models
1-Phenylpyrazolo[3,4-d]pyrimidine DHFR core
hDHFR enzyme inhibition assay (MTX-resistant context)
EGFR-TK inhibitor derivatization
1-Phenyl anchor for ATP-site engagement
EGFR-TK inhibition assay with SAR confirmation
CDK2 inhibitor development
4,6-Disubstitution-enabled kinase inhibitor core
CDK2 kinase panel selectivity profiling
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